![molecular formula C13H7FN2O2 B13660599 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an amino group at the 6th position and a fluorine atom at the 9th position on the benzo[g]isoquinoline-5,10-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 9th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced at the 6th position through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.
科学的研究の応用
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 6-Amino-9-chlorobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-bromobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-iodobenzo[g]isoquinoline-5,10-dione
Uniqueness
Compared to its analogs, 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
分子式 |
C13H7FN2O2 |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
6-amino-9-fluorobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-2-9(15)11-10(8)13(18)7-5-16-4-3-6(7)12(11)17/h1-5H,15H2 |
InChIキー |
KWPLMMIFLLIBLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


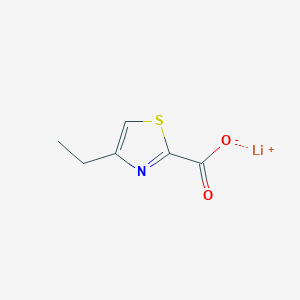
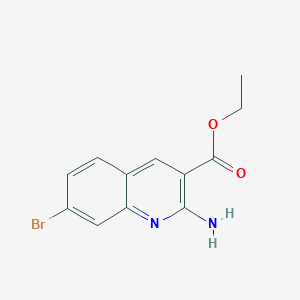
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)
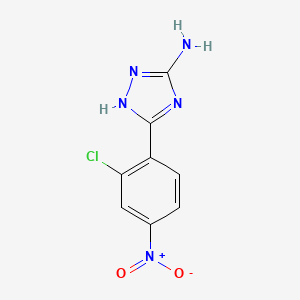
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
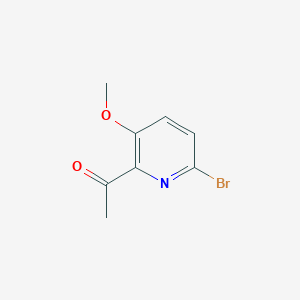
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
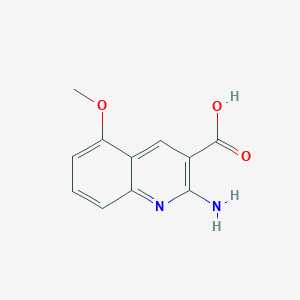
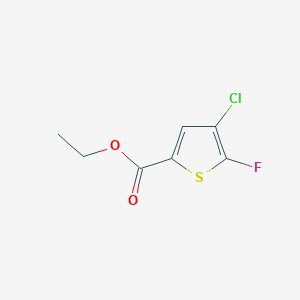

![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
